3-Chloro-7-morpholinoquinoline-8-carbonitrile
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Overview
Description
3-Chloro-7-morpholinoquinoline-8-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group, a morpholino group, and a carbonitrile group in the quinoline ring system makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-morpholinoquinoline-8-carbonitrile typically involves the reaction of 3-chloroquinoline with morpholine and a suitable nitrile source. One common method involves the nucleophilic substitution of 3-chloroquinoline with morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with a nitrile source, such as cyanogen bromide, to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-morpholinoquinoline-8-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., potassium carbonate) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Primary amines.
Scientific Research Applications
3-Chloro-7-morpholinoquinoline-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and anticancer agent.
Biological Studies: The compound is used to investigate the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Chloro-7-morpholinoquinoline-8-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or interfere with the function of nucleic acids. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, leading to antibacterial effects . Additionally, the compound may interact with cellular receptors or ion channels, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar chemical properties but different biological activities.
2-Chloro-6-methylquinoline-3-carbonitrile: A structurally related compound with potential antiviral activity.
Quinolinyl-pyrazoles: Compounds containing both quinoline and pyrazole moieties, known for their pharmacological properties.
Uniqueness
3-Chloro-7-morpholinoquinoline-8-carbonitrile is unique due to the presence of the morpholino group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific biological activities .
Properties
CAS No. |
88347-06-2 |
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Molecular Formula |
C14H12ClN3O |
Molecular Weight |
273.72 g/mol |
IUPAC Name |
3-chloro-7-morpholin-4-ylquinoline-8-carbonitrile |
InChI |
InChI=1S/C14H12ClN3O/c15-11-7-10-1-2-13(18-3-5-19-6-4-18)12(8-16)14(10)17-9-11/h1-2,7,9H,3-6H2 |
InChI Key |
OSTNQNBROGOMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C3=NC=C(C=C3C=C2)Cl)C#N |
Origin of Product |
United States |
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